![molecular formula C22H15FN4O6S B2544121 Ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-47-8](/img/structure/B2544121.png)

Ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

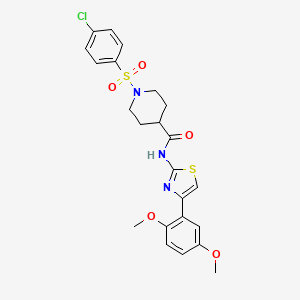

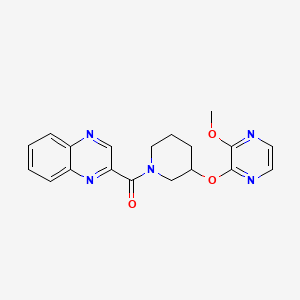

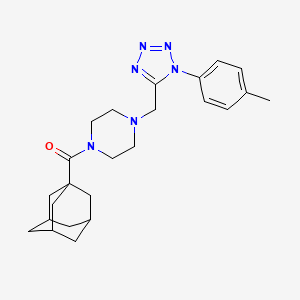

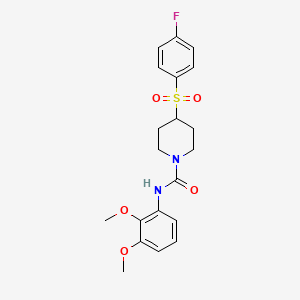

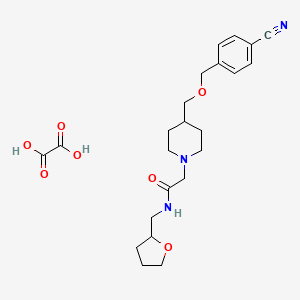

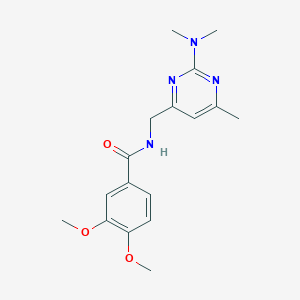

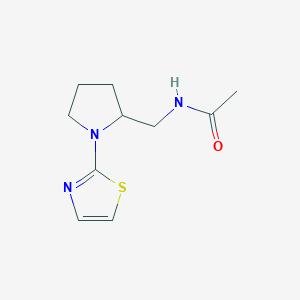

The compound of interest, Ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a thieno[3,4-d]pyridazine core, a fluorophenyl group, and a nitrobenzoyl moiety suggests potential for interactions with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridazine compounds involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 3-Amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine was achieved by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide, followed by further functionalization to yield various derivatives with antibacterial activity . This suggests that the synthesis of Ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate could similarly involve building the thieno[3,4-d]pyridazine core first, followed by stepwise introduction of the fluorophenyl and nitrobenzoyl groups.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems, which can influence the molecule's electronic properties and reactivity. The thieno[3,4-d]pyridazine core is a fused heterocyclic system that can provide a rigid scaffold for the attachment of various substituents, potentially affecting the compound's binding to biological targets . The fluorine atom in the 4-fluorophenyl group is electronegative and can engage in hydrogen bonding, while the nitro group in the 2-nitrobenzoyl moiety is a strong electron-withdrawing group that can affect the electron density distribution within the molecule.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often influenced by the nature of their substituents and the electronic properties of the core structure. For example, the carbohydrazide derived from thieno[2,3-c]pyridazine was shown to undergo cyclocondensation with various reagents to yield different heterocyclic systems . This indicates that the Ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate could also participate in chemical reactions that are typical for compounds with similar functional groups, such as nucleophilic substitutions or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The presence of a thieno[3,4-d]pyridazine core typically confers rigidity and planarity to the molecule, which can influence its crystallinity and solubility. The electronegative fluorine atom and the electron-withdrawing nitro group are likely to affect the compound's acidity, basicity, and overall polarity. These properties are crucial for the compound's solubility in different solvents, its stability under various conditions, and its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. Although the papers provided do not discuss these properties for the exact compound , they do offer insights into the synthesis and biological activities of structurally related compounds, which can be extrapolated to predict the properties of Ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate .

properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O6S/c1-2-33-22(30)18-15-11-34-20(24-19(28)14-5-3-4-6-16(14)27(31)32)17(15)21(29)26(25-18)13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPBXHUJEKFUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-fluorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)

![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)

![Ethyl 4-(2-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2544051.png)

![N~6~-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2544059.png)

![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide](/img/structure/B2544061.png)